molecular formula C18H14F2N8 B10943428 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943428
M. Wt: 380.4 g/mol
InChI Key: QOQUJMUGJLXKLV-UHFFFAOYSA-N
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Description

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its heterocyclic structure makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-{[3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14F2N8

Molecular Weight

380.4 g/mol

IUPAC Name

4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H14F2N8/c1-11-7-14(16(19)20)24-26(11)9-15-23-18-13-8-22-28(12-5-3-2-4-6-12)17(13)21-10-27(18)25-15/h2-8,10,16H,9H2,1H3

InChI Key

QOQUJMUGJLXKLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C(F)F

Origin of Product

United States

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